5-Methyl-5-nonylimidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-nonylimidazolidine-2,4-dione: is a chemical compound with the molecular formula C13H24N2O2 . It belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-nonylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nonyl-substituted amine with a carbonyl compound, followed by cyclization to form the imidazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5-nonylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-5-nonylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology: Its ability to interact with biological targets makes it a valuable tool for drug discovery .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methyl-5-nonylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites and exert its effects through competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
5-Methylimidazolidine-2,4-dione: Shares a similar core structure but lacks the nonyl group.
5,5-Diphenylimidazolidine-2,4-dione: Contains phenyl groups instead of the nonyl group, leading to different chemical properties.
Uniqueness: The presence of the nonyl group in 5-Methyl-5-nonylimidazolidine-2,4-dione imparts unique hydrophobic properties, making it distinct from other imidazolidinediones. This structural feature can influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
10370-40-8 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
5-methyl-5-nonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H24N2O2/c1-3-4-5-6-7-8-9-10-13(2)11(16)14-12(17)15-13/h3-10H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
UUPOKCDCMNTJLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(=O)NC(=O)N1)C |
Origin of Product |
United States |
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